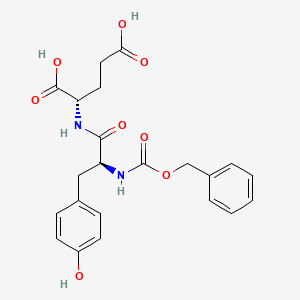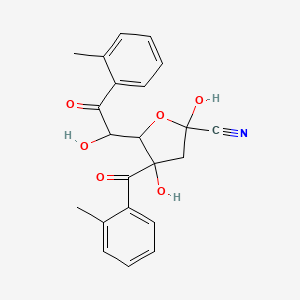
N-t-BOC-4-(2,2-Dichlorocyclopropyl)-L-Proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-t-BOC-4-(2,2-Dichlorocyclopropyl)-L-Proline is a synthetic organic compound that belongs to the class of proline derivatives This compound is characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group attached to the nitrogen atom, and a 2,2-dichlorocyclopropyl group attached to the fourth carbon of the proline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-t-BOC-4-(2,2-Dichlorocyclopropyl)-L-Proline typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Protection of the Amino Group: The amino group of L-proline is protected using tert-butoxycarbonyl (BOC) anhydride in the presence of a base such as triethylamine. This step yields N-t-BOC-L-Proline.
Introduction of the 2,2-Dichlorocyclopropyl Group: The protected proline is then subjected to a cyclopropanation reaction using a suitable reagent such as dichlorocarbene, generated in situ from chloroform and a strong base like sodium hydroxide. This step introduces the 2,2-dichlorocyclopropyl group at the fourth carbon of the proline ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of more efficient reagents, catalysts, and reaction conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-t-BOC-4-(2,2-Dichlorocyclopropyl)-L-Proline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-t-BOC-4-(2,2-Dichlorocyclopropyl)-L-Proline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-t-BOC-4-(2,2-Dichlorocyclopropyl)-L-Proline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structural features allow it to bind to these targets and modulate their activity. The pathways involved in its mechanism of action can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-t-BOC-L-Proline: Lacks the 2,2-dichlorocyclopropyl group, making it less structurally complex.
N-t-BOC-4-(2,2-Difluorocyclopropyl)-L-Proline: Contains a difluorocyclopropyl group instead of a dichlorocyclopropyl group, which may result in different chemical and biological properties.
N-t-BOC-4-(2,2-Dibromocyclopropyl)-L-Proline: Contains a dibromocyclopropyl group, which can also lead to different reactivity and applications.
Uniqueness
N-t-BOC-4-(2,2-Dichlorocyclopropyl)-L-Proline is unique due to the presence of the 2,2-dichlorocyclopropyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interactions with molecular targets, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C12H17Cl2NO4 |
|---|---|
Molecular Weight |
310.17 g/mol |
IUPAC Name |
2,2-dichloro-5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-6-carboxylic acid |
InChI |
InChI=1S/C12H17Cl2NO4/c1-10(2,3)19-9(18)15-6-11(5-12(11,13)14)4-7(15)8(16)17/h7H,4-6H2,1-3H3,(H,16,17) |
InChI Key |
CGDUVACRUCVRSO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CC1C(=O)O)CC2(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Cyclopropyl[6-(trifluoromethyl)pyridin-3-yl]methanamine](/img/structure/B12069600.png)


![Benzyl 2-amino-5-[[amino(nitramido)methylidene]amino]pentanoate;4-methylbenzenesulfonic acid](/img/structure/B12069630.png)




